molecular formula C8H6ClF3O2S B067842 [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride CAS No. 163295-75-8

[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride

Cat. No.: B067842
CAS No.: 163295-75-8
M. Wt: 258.65 g/mol
InChI Key: KKBNUPMMAGEQAT-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O2S. It is a crystalline solid that is often used as a reagent in organic synthesis. The compound is known for its ability to introduce the trifluoromethyl group into various molecules, which can significantly alter their chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the reaction of [4-(Trifluoromethyl)phenyl]methanol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to [4-(Trifluoromethyl)phenyl]methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form sulfonic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.

    Reduction: Formation of sulfonamides.

    Oxidation: Formation of sulfonic acids.

Chemistry:

    Synthesis of Pharmaceuticals:

    Agrochemicals: The compound is also used in the synthesis of agrochemicals, where the trifluoromethyl group can improve the efficacy and environmental stability of the products.

Biology and Medicine:

    Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules, facilitating the study of biological processes.

    Drug Development: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: this compound is used in the production of specialty polymers and materials with unique properties such as increased hydrophobicity and chemical resistance.

Comparison with Similar Compounds

  • [4-(Trifluoromethoxy)phenyl]methanesulfonyl chloride
  • [4-Chloro-3-methylphenyl]methanesulfonyl chloride
  • [3,5-Dichlorophenyl]methanesulfonyl chloride

Comparison:

  • Unique Properties: [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in the synthesis of compounds requiring enhanced stability and bioavailability.
  • Reactivity: Compared to other sulfonyl chlorides, the trifluoromethyl group increases the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBNUPMMAGEQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344079
Record name [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163295-75-8
Record name (4-Trifluoromethylphenyl)methanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163295-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(trifluoromethyl)phenyl]methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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